ethyl 2-((5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate
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Overview
Description
Ethyl 2-((5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a thiadiazole ring, and an ester functional group, making it an interesting subject for research in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-((5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of hydrazine with an appropriate β-diketone under acidic or basic conditions.
Introduction of the Thiadiazole Ring: The pyrazole intermediate is then reacted with thiosemicarbazide and an appropriate oxidizing agent to form the thiadiazole ring.
Amidation: The carboxylic acid group on the pyrazole ring is converted to an amide by reacting with an amine, such as methylamine, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Thioether Formation: The thiadiazole intermediate is then reacted with an appropriate thiol to form the thioether linkage.
Esterification: Finally, the ester functional group is introduced by reacting the intermediate with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or other esters.
Hydrolysis: The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Tin(II) chloride, iron powder
Nucleophiles: Amines, alcohols
Catalysts: Acid catalysts for esterification, base catalysts for hydrolysis
Major Products
Sulfoxides and Sulfones: From oxidation reactions
Amines: From reduction reactions
Amides and Esters: From substitution reactions
Carboxylic Acids: From hydrolysis reactions
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a drug candidate due to its unique structure, which may interact with various biological targets.
Material Science: The compound’s unique functional groups make it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can be used as a probe or a tool in biological studies to investigate the function of specific enzymes or receptors.
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of ethyl 2-((5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The pyrazole and thiadiazole rings can form hydrogen bonds and other interactions with biological macromolecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-((5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate
- Methyl 2-((5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate
Uniqueness
This compound is unique due to its specific combination of functional groups and ring structures, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
ethyl 2-[[5-[(3-methoxy-1-methylpyrazole-4-carbonyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O4S2/c1-5-22-11(20)7(2)23-13-16-15-12(24-13)14-9(19)8-6-18(3)17-10(8)21-4/h6-7H,5H2,1-4H3,(H,14,15,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEUVJSZYSDFOQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=NN=C(S1)NC(=O)C2=CN(N=C2OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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